molecular formula C25H22N4O6S B5231840 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide

Cat. No. B5231840
M. Wt: 506.5 g/mol
InChI Key: CJJSWWHRJLOATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide, also known as DMS-1, is a novel small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in preclinical studies and has the potential to become an important therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide involves the inhibition of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide in lab experiments is its relatively high cost, which may limit its widespread use.

Future Directions

There are several future directions for the development of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide as a therapeutic agent. One potential direction is to explore its use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity. Another direction is to investigate its potential in treating other diseases, such as autoimmune disorders or inflammatory diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide involves several steps, including the reaction of 2,6-dimethoxy-4-pyrimidinylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction with 3-phenoxybenzoic acid. The final product is obtained after purification through column chromatography. The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has been reported in several scientific publications.

Scientific Research Applications

N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6S/c1-33-23-16-22(27-25(28-23)34-2)29-36(31,32)21-13-11-18(12-14-21)26-24(30)17-7-6-10-20(15-17)35-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJSWWHRJLOATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenoxybenzamide

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